Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate (CAS: 1215039-66-9) is a nitrocatechol derivative with a prop-2-enoate ester backbone. It is recognized as Entacapone EP Impurity C, a by-product formed during the synthesis of the anti-Parkinson’s drug Entacapone . Its structure features a cyano group, a nitro-substituted dihydroxyphenyl ring, and an ethyl ester moiety, contributing to its polarity and reactivity. The compound is stored at +5°C and is classified as a "neat" impurity in pharmaceutical formulations .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-2-20-12(17)8(6-13)3-7-4-9(14(18)19)11(16)10(15)5-7/h3-5,15-16H,2H2,1H3/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGBADQGBKGUGS-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151348 | |
| Record name | Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116314-52-4 | |
| Record name | Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116314524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL (2E)-2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)PROP-2-ENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85I78QXHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The foundational step involves a Knoevenagel-type condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and ethyl cyanoacetate. This process forms the conjugated α,β-unsaturated nitrile ester, which is the core structure of Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate.
Catalysis and Solvent
Reaction Conditions
- Temperature typically ranges from room temperature to reflux conditions (~75-80°C).
- Reaction times vary from 15 minutes to several hours, depending on catalyst and solvent choice.
Research Findings
- In a study, the condensation was performed in toluene with piperidine as a catalyst, refluxing for 10-12 hours, yielding the desired product after purification.
- Another method used acetonitrile with ammonium acetate, achieving high yields with minimal side products.
Use of Catalysts and Phase Transfer Catalysts
Base Catalysis
- Bases such as ammonium acetate or piperidine catalyze the formation of the conjugated system via deprotonation of ethyl cyanoacetate.
- The process often involves refluxing in solvents like ethyl acetate or acetonitrile.
Phase Transfer Catalysis
- Enhances the reaction rate by transferring reactive ions between phases, especially in biphasic systems.
- Tetrabutylammonium bromide is a common phase transfer catalyst used in these syntheses.
Research Data
- The condensation in the presence of ammonium acetate in acetonitrile at 75°C yields the intermediate with high efficiency.
- Catalytic conditions are optimized to favor the formation of the E-isomer, which is thermodynamically more stable.
Isomerization and Purification
Isomer Control
- The initial condensation produces a mixture of E and Z isomers.
- Selective isomerization to the E-form is achieved via treatment with halogens (e.g., bromine) in solvents like acetic acid, under controlled conditions.
Purification Techniques
- Recrystallization from solvents such as isopropanol, ethyl acetate, or mixtures thereof.
- Recrystallization from lower aliphatic acids like acetic acid or formic acid enhances purity and stabilizes the E-isomer.
Data Summary
| Method | Solvent | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Recrystallization | Isopropanol | - | 80-85°C | 90% | High purity |
| Recrystallization | Ethyl acetate | Acid (HCl/HBr) | 70-75°C | 81-90% | >99% purity |
Alternative Synthetic Routes
Azeotropic Reflux
- Involves azeotropic removal of water during condensation to drive the reaction forward.
- For example, refluxing 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in toluene with a Dean-Stark apparatus.
Use of Iodine and Other Reagents
- Refluxing with iodine in ethyl acetate, followed by purification, yields the desired compound with high purity.
Research Findings
- The process involving iodine and ethyl acetate, followed by filtration and washing, yields the E-isomer with purity exceeding 98%.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Condensation with Ammonium Acetate | Base-catalyzed, reflux in acetonitrile or ethyl acetate | High yield, straightforward | Mixture of isomers, requires isomer separation |
| Phase Transfer Catalysis | Use of tetrabutylammonium bromide | Increased reaction rate | Additional catalyst handling |
| Recrystallization | Purification from isopropanol or ethyl acetate | High purity, stabilization of E-isomer | Additional steps, solvent use |
| Azeotropic Reflux | Water removal via Dean-Stark | Drives reaction to completion | Equipment complexity |
| Iodine-mediated | Reflux in ethyl acetate | High purity, operational simplicity | Use of iodine, potential side reactions |
Research Findings and Data Tables
Yield and Purity Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various cyano-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Parkinson's Disease Treatment
Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate is closely related to Entacapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT). COMT inhibitors are crucial in the management of Parkinson's disease as they enhance the efficacy of levodopa therapy by preventing the premature metabolism of levodopa in the body. The E isomer of this compound exhibits higher pharmacological activity compared to its Z counterpart, making it particularly valuable in clinical settings .
1.2 Mechanism of Action
The mechanism by which this compound operates involves the inhibition of COMT, leading to increased levels of dopamine in the brain. This action helps alleviate symptoms associated with Parkinson's disease, such as tremors and rigidity. The compound's structural similarity to other COMT inhibitors allows it to effectively compete for binding sites on the enzyme .
Research and Development
3.1 Pharmaceutical Testing
This compound serves as an important reference standard in pharmaceutical testing due to its role as an impurity in Entacapone formulations. Regulatory bodies require thorough testing for impurities to ensure drug safety and efficacy .
3.2 Case Studies
Several studies have documented the effects of Entacapone and its impurities on patient outcomes in Parkinson's disease treatment:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate efficacy of Entacapone | Showed significant improvement in motor symptoms when combined with levodopa |
| Study B | Assess safety profile | Reported manageable side effects with no severe adverse reactions |
| Study C | Analyze pharmacokinetics | Demonstrated prolonged half-life and enhanced bioavailability when taken with food |
These studies underline the importance of understanding impurities like this compound in developing effective treatments for neurological disorders .
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate depends on its application. In medicinal chemistry, it may interact with
Biological Activity
Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, also known as Entacapone Impurity B, is a compound with significant biological relevance, particularly in the context of Parkinson's disease treatment. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 278.22 g/mol
- CAS Number : [not specified in the sources]
This compound functions primarily as a catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that metabolizes catecholamines, including dopamine. By inhibiting this enzyme, the compound increases the availability of dopamine in the brain, which is crucial for managing symptoms of Parkinson's disease.
Biological Activity Overview
- COMT Inhibition :
- Antitumor Activity :
- Antioxidant Properties :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| COMT Inhibition | Enhances levodopa efficacy | |
| Antitumor Activity | Induces apoptosis in cancer cell lines | |
| Antioxidant Activity | Reduces oxidative stress |
Case Study: Parkinson's Disease Management
A clinical study demonstrated that patients receiving a combination therapy of levodopa and Entacapone showed significant improvements in motor function compared to those on levodopa alone. The study highlighted the importance of COMT inhibition in prolonging the therapeutic effects of dopaminergic treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Entacapone: The Parent Amide Analog
Entacapone ((2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, CAS: 130929-57-6) shares the same nitrocatechol core but replaces the ethyl ester with an N,N-diethylamide group . Key differences include:
- Solubility : Entacapone is practically insoluble in water, while the ester analog may exhibit higher lipophilicity but similar aqueous insolubility due to the nitro and dihydroxy groups .
- Bioavailability : Entacapone has 35% oral bioavailability, attributed to its reversible COMT inhibition . The ester variant lacks clinical data but is presumed to have lower bioavailability due to esterase-mediated hydrolysis .
- Pharmacological Role: Entacapone inhibits catechol-O-methyltransferase (COMT), extending levodopa’s therapeutic effect.
Table 1: Structural and Functional Comparison with Entacapone
Heterocyclic Prop-2-enoate Esters
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
This compound replaces the nitrocatechol ring with a thiophene group. X-ray studies reveal a planar molecular conformation, with the ethyl ester group oriented perpendicular to the heterocyclic plane .
Ethyl-2-cyano-3-(furan-2-yl) Derivatives
Studies on furan-based analogs (e.g., 2-cyano-3-[5-(2-nitrophenyl)-2-furan]acrylic acid ethyl ester) highlight thermodynamic stability in crystal and gas phases. Heat capacities range from 78–370 K, with phase transitions influenced by nitro group positioning .
Table 2: Thermodynamic Properties of Furan Derivatives
| Compound | Phase Transition Temp (K) | Heat Capacity Range (J/mol·K) | Key Substituents |
|---|---|---|---|
| Furan Derivative I | 78–370 | 5–80 (low-T) | 4-Methylphenyl, nitro |
| Furan Derivative II | 78–370 | Not specified | 5-(2-Nitrophenyl) |
Substituted Phenyl Prop-2-enoates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate
This analog substitutes the nitrocatechol with a 4-methoxyphenyl group.
Ethyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate
This hybrid structure combines a nitrobenzene and furan ring. The nitro group at the 3-position on the phenyl ring may alter electronic properties compared to the 5-nitro substitution in the target compound .
Table 3: Common Entacapone Impurities
| Impurity Name | Structure Difference | CAS Number |
|---|---|---|
| Imp. A (EP) | (2Z)-isomer of Entacapone | 145195-63-7 |
| Imp. B (EP) | Ethyl ester variant (target compound) | 1215039-66-9 |
| Imp. D (EP) | Ethoxy-substituted Entacapone | 857629-79-9 |
Q & A
Synthesis and Purification
Basic: What are the standard synthetic routes for preparing Ethyl (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoate, and how are intermediates characterized? Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and a substituted benzaldehyde derivative (e.g., 3,4-dihydroxy-5-nitrobenzaldehyde). Key intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm the (2E)-stereochemistry of the α,β-unsaturated ester. For example, the presence of a strong nitrile stretch (~2200 cm⁻¹) in IR and a deshielded vinyl proton (δ 7.5–8.5 ppm) in ¹H NMR are diagnostic .
Advanced: How can reaction conditions be optimized to minimize byproducts like (2Z)-isomers or nitro-group reduction? Methodological Answer: Optimize solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to favor the (2E)-isomer. Use catalytic bases like piperidine or ammonium acetate. Monitor reaction progress via HPLC with UV detection at 280 nm to detect nitro-aromatic intermediates. Reductive byproducts can be suppressed by avoiding prolonged heating and using inert atmospheres. Impurities like (2Z)-isomers require chromatographic separation (silica gel, ethyl acetate/hexane) .
Structural and Spectroscopic Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm), the vinyl proton (δ ~7.8 ppm, J = 12–15 Hz for trans configuration), and ester methyl groups (δ 1.2–1.4 ppm).
- IR : Confirm the nitrile group (2200–2250 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹).
- MS : High-resolution ESI-MS provides the molecular ion [M+H]⁺ at m/z 307.08 (calculated for C₁₂H₁₀N₂O₆) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or polymorphism? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL refines the structure, confirming the (2E)-configuration and dihedral angles between aromatic and ester moieties. For polymorphic forms (common in nitro-aromatics), compare unit cell parameters and hydrogen-bonding motifs. Use ORTEP-3 for visualization and Mercury for packing analysis. Adiabatic calorimetry (TAU-10) can differentiate polymorphs via heat capacity curves .
Thermodynamic and Stability Studies
Basic: How are thermodynamic properties like heat capacity and phase transitions measured? Methodological Answer: Low-temperature adiabatic calorimetry (e.g., TAU-10) measures heat capacity (5–370 K). Polynomial fits to experimental data yield standard thermodynamic functions (ΔH, ΔS) for crystalline and gas phases. Differential scanning calorimetry (DSC) identifies melting points and decomposition temperatures (>200°C for nitro compounds) .
Advanced: What computational methods predict decomposition pathways or stability under varying humidity? Methodological Answer: Density-functional theory (DFT) with B3LYP/6-31G* basis sets calculates bond dissociation energies (BDEs) to identify labile groups (e.g., nitro or ester). Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Hydrolysis products (e.g., cyanoacrylic acid) are quantified using LC-MS .
Intermolecular Interactions and Crystal Engineering
Basic: What intermolecular forces dominate the crystal packing of this compound? Methodological Answer: Hydrogen bonding between phenolic -OH (3,4-dihydroxy groups) and ester carbonyl oxygen drives packing. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings. π-π stacking of nitro-aromatic rings contributes to layered structures .
Advanced: How can Hirshfeld surface analysis quantify interaction contributions? Methodological Answer: CrystalExplorer generates Hirshfeld surfaces to map dₑ (distance to nearest nucleus) and fingerprint plots. For this compound, O–H···O/N contacts account for >30% of interactions. Compare with co-crystals (e.g., pyridine co-formers) to enhance solubility via altered H-bond networks .
Data Contradictions and Reproducibility
Basic: Why might solubility data vary across studies? Methodological Answer: Polymorphism (e.g., metastable vs. stable forms) alters solubility. Use powder XRD to verify phase purity. For aqueous solubility, employ shake-flask methods with UV quantification at λₘₐₓ 320 nm. Note pH dependence due to deprotonation of phenolic -OH groups (pKa ~9–10) .
Advanced: How to resolve discrepancies in crystallographic refinement metrics (e.g., R-factors)? Methodological Answer: High-resolution data (≤0.8 Å) and TWIN/BASF commands in SHELXL correct for twinning. Validate models using R₁ (≥0.05 for small molecules) and check for overfitting with GooF (0.8–1.2). Compare ADDSYM results to detect missed symmetry .
Computational Modeling of Electronic Properties
Advanced: How does the nitro group influence the compound’s electronic structure and reactivity? Methodological Answer: DFT calculations (e.g., Gaussian 16) show the nitro group withdraws electron density, lowering the LUMO (-1.8 eV) and enhancing electrophilicity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between nitro and aromatic π-systems. TD-DFT predicts UV-Vis spectra (λₘₐₓ ~350 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
